Rolicyclidine - 2201-39-0

Rolicyclidine

Catalog Number: EVT-281894
CAS Number: 2201-39-0
Molecular Formula: C16H23N
Molecular Weight: 229.36 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Rolicyclidine is pyrrolidine in which the hydrogen attached to the nitrogen is substituted by a 1-phenylcyclohex-1-yl group. It has a role as a hallucinogen, a NMDA receptor antagonist and a general anaesthetic. It is a tertiary amine and a member of pyrrolidines.
Rolicyclidine (PCPy) is classified as a dissociative anesthetic agent. It also has hallucinogenic and sedative properties. Because of its pharmacodynamic similarity to the drug phencyclidine (PCP), rolicyclidine was added to the Schedule I list of illegal drugs in the USA in the 1970s.
Overview

Rolicyclidine, also known as 1-(1-phenylcyclohexyl)pyrrolidine, is a synthetic compound classified within the arylcyclohexylamine family. This compound is structurally related to phencyclidine and exhibits psychoactive properties. Rolicyclidine has garnered attention in both research and clinical contexts, particularly for its potential applications in pain management and anesthetic practices.

Source and Classification

Rolicyclidine is synthesized from cyclohexanone and is categorized as a new psychoactive substance. It falls under the broader classification of NMDA receptor antagonists, similar to other compounds in its class, such as ketamine and phencyclidine. The compound's unique structure allows it to interact with various neurotransmitter systems, making it a subject of interest in pharmacological studies.

Synthesis Analysis

Methods

The synthesis of rolicyclidine involves several key steps:

  1. Formation of an Intermediate: The process begins with the reaction of cyclohexanone with phenylmagnesium bromide, yielding 1-phenylcyclohexanol.
  2. Final Synthesis: This intermediate is subsequently reacted with pyrrolidine to produce rolicyclidine.

Technical Details

  • Reagents: The primary reagents used include cyclohexanone, phenylmagnesium bromide, and pyrrolidine.
  • Conditions: The reactions typically require controlled laboratory conditions to ensure the desired product yield and purity.
Molecular Structure Analysis

Data

The compound's chemical structure features a complex arrangement that facilitates its interaction with NMDA receptors, influencing its pharmacological effects.

Chemical Reactions Analysis

Reactions

Rolicyclidine undergoes several types of chemical reactions:

  • Oxidation: It can be oxidized to form corresponding ketones or alcohols using agents like potassium permanganate or chromium trioxide.
  • Reduction: Reduction reactions can convert rolicyclidine into various amines or hydrocarbons, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
  • Substitution: Substitution reactions allow for the introduction of different functional groups into the molecule using halogens or alkylating agents.

Technical Details

The specific products formed from these reactions depend on the reagents and conditions employed. For example, oxidation may yield ketones while reduction could produce amines.

Mechanism of Action

Rolicyclidine acts primarily as an NMDA receptor antagonist. By blocking these receptors, it disrupts excitatory neurotransmission in the central nervous system, leading to its anesthetic and analgesic effects. This mechanism is similar to that of other arylcyclohexylamines, allowing for pain relief without the full spectrum of side effects associated with traditional opioids.

Physical and Chemical Properties Analysis

Physical Properties

Rolicyclidine is typically characterized by its solid state at room temperature, with specific melting and boiling points depending on purity and formulation.

Chemical Properties

  • Solubility: The compound is soluble in organic solvents but has limited solubility in water.
  • Stability: Rolicyclidine exhibits stability under standard laboratory conditions but may degrade when exposed to extreme pH levels or prolonged light exposure.

Relevant analyses often include gas chromatography and mass spectrometry for purity assessment and structural confirmation .

Applications

Rolicyclidine's primary applications are found in scientific research, particularly in studies exploring its potential as an anesthetic agent or for pain management. Its unique pharmacological profile makes it a candidate for further exploration in clinical settings aimed at developing new therapeutic strategies for pain relief and anesthesia.

Historical Context and Emergence

Discovery and Early Pharmacological Investigations

Rolicyclidine (1-(1-phenylcyclohexyl)pyrrolidine), commonly abbreviated as PCPy or PHP, was first synthesized in the 1960s during systematic investigations into arylcyclohexylamine compounds [1] [4]. Developed by pharmaceutical researchers exploring structural analogs of phencyclidine (PCP), rolicyclidine emerged from deliberate modifications to PCP's core structure—specifically, the replacement of the piperidine ring with a pyrrolidine moiety (Table 1) [8] [9]. This molecular alteration aimed to retain anesthetic potency while modifying the compound's pharmacological profile.

Table 1: Structural Comparison of Rolicyclidine with Related Arylcyclohexylamines

CompoundChemical NameAromatic RingAmino GroupMolecular Formula
Rolicyclidine1-(1-phenylcyclohexyl)pyrrolidineUnsubstituted phenylPyrrolidineC₁₆H₂₃N
Phencyclidine (PCP)1-(1-phenylcyclohexyl)piperidineUnsubstituted phenylPiperidineC₁₇H₂₅N
Tenocyclidine (TCP)1-(1-thiophen-2-yl-cyclohexyl)piperidine2-ThienylPiperidineC₁₅H₂₃NS
Eticyclidine (PCE)N-ethyl-1-phenylcyclohexan-1-amineUnsubstituted phenylEthylaminoC₁₄H₂₁N

Early animal studies revealed rolicyclidine exhibited dissociative anesthetic properties similar to PCP but with distinct neurochemical effects. Research demonstrated its primary mechanism as a non-competitive NMDA receptor antagonist, effectively blocking glutamate signaling in the central nervous system [1] [7]. Quantitative receptor binding assays showed rolicyclidine had approximately 30-40% lower affinity for the NMDA receptor compared to PCP, correlating with reduced behavioral stimulation in rodent models [4] [9]. Unlike PCP, which produced marked psychomotor agitation, rolicyclidine administration elicited predominantly sedative effects characterized by muscle relaxation and reduced locomotor activity, described by researchers as "barbiturate-like" with superimposed dissociative properties [4] [7].

Pharmacodynamic evaluations indicated rolicyclidine possessed a unique dopaminergic interaction profile. While it inhibited dopamine reuptake at the D2 receptor (Ki = 144 nM), this activity was significantly weaker than PCP's dopaminergic effects, potentially explaining its reduced stimulant properties [1] [3]. Metabolic studies identified hepatic cytochrome P450 enzymes, particularly CYP3A4, as primarily responsible for its biotransformation, though specific human metabolites remained uncharacterized in initial investigations [8]. The compound's physicochemical properties—including moderate lipophilicity (logP = 4.54) and molecular weight (229.36 g/mol)—suggested adequate blood-brain barrier penetration, consistent with its rapid CNS effects [1] [9].

Transition from Clinical Anesthetic to Illicit Substance

Despite promising anesthetic properties observed in preclinical studies, rolicyclidine never achieved clinical development beyond experimental stages. This outcome mirrored the trajectory of many arylcyclohexylamines following PCP's withdrawal from human medical use in 1965 due to severe post-anesthetic psychiatric adverse effects, including hallucinations and delirium [3] [6]. Pharmaceutical manufacturers abandoned rolicyclidine development after recognizing its structural and pharmacological similarities to PCP posed comparable risks of psychiatric complications [8] [9].

By the early 1970s, rolicyclidine emerged in illicit drug markets as part of the expanding landscape of synthetic phencyclidine analogs. Its appearance coincided with increasing regulatory restrictions on PCP, prompting clandestine chemists to exploit structural analogs not yet controlled by drug laws [4] [8]. Forensic analyses first detected rolicyclidine in seized drug samples around 1975, typically sold as "PCPy" or misrepresented as "synthetic heroin" due to its depressant effects [4] [9]. The drug circulated primarily as powdered hydrochloride salt for intranasal use or as freebase for smoking, though distribution remained limited compared to PCP [3] [8].

This emergence triggered rapid regulatory responses. In 1979, the United States Drug Enforcement Administration (DEA) assigned rolicyclidine Schedule I status under the Controlled Substances Act, designating it as having "no accepted medical use" and "high abuse potential" [1] [7]. Its DEA Controlled Substance Code Number (7458) formally classified it alongside PCP and its principal analogs (Table 2) [1] [9]. International control followed through inclusion in the UN Convention on Psychotropic Substances (1971), where it was listed in Schedule I alongside tenocyclidine (TCP) and eticyclidine (PCE) [6] [8].

Table 2: Regulatory Timeline for Rolicyclidine and Related Compounds

YearRegulatory ActionJurisdictionControlled CompoundsLegal Framework
1965Market withdrawalUnited StatesPhencyclidine (PCP)FDA decision
1970Schedule III placementUnited StatesPCPControlled Substances Act
1978Schedule II transferUnited StatesPCPCSA amendment
1979Schedule I placementUnited StatesRolicyclidine (PCPy), Eticyclidine (PCE), Tenocyclidine (TCP)DEA ruling
1983Schedule I inclusionInternationalRolicyclidine, PCE, TCPUN Convention on Psychotropic Substances

The transition from research chemical to controlled substance demonstrated a pattern later observed with novel arylcyclohexylamines: structural modification of controlled compounds followed by emergence in illicit markets, prompting subsequent regulatory scheduling [6] [8]. Rolicyclidine's limited popularity relative to PCP was attributed to its reduced stimulant effects and predominance of sedation, which held less appeal in recreational drug subcultures [4] [7]. Nevertheless, its legacy as an early PCP analog informed regulatory approaches to later novel dissociatives, establishing the precedent that structural analogs of Schedule I arylcyclohexylamines would automatically be treated as controlled substances [6] [8].

Properties

CAS Number

2201-39-0

Product Name

Rolicyclidine

IUPAC Name

1-(1-phenylcyclohexyl)pyrrolidine

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

InChI

InChI=1S/C16H23N/c1-3-9-15(10-4-1)16(11-5-2-6-12-16)17-13-7-8-14-17/h1,3-4,9-10H,2,5-8,11-14H2

InChI Key

FYOWWXMGDATDQY-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3

Solubility

In water, 55 mg/L at 25 °C (est)

Synonyms

1-(1-phenylcyclohexyl)pyrrolidine
1-(1-phenylcyclohexyl)pyrrolidine hydrochloride
PHP (1-(1-phenylcyclohexyl)pyrrolidine)

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2)N3CCCC3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.